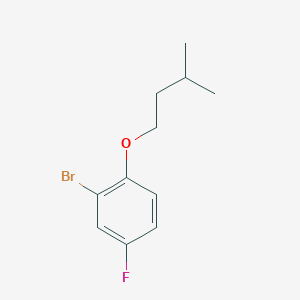
2-Bromo-4-fluoro-1-(isopentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-fluoro-1-(isopentyloxy)benzene is a useful research compound. Its molecular formula is C11H14BrFO and its molecular weight is 261.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-4-fluoro-1-(isopentyloxy)benzene is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological effects, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C12H14BrF
- Molecular Weight : 273.15 g/mol
- Structural Features : The compound features a bromine atom and a fluorine atom on the benzene ring, along with an isopentyloxy group, which may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles under basic conditions.
- Electrophilic Aromatic Substitution : The introduction of the isopentyloxy group can be accomplished via electrophilic aromatic substitution reactions, typically using isopentanol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : The compound could interact with cellular receptors, influencing signaling pathways relevant to disease processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : Research has indicated that halogenated benzene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structural motifs possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial properties against various pathogens, potentially making it a candidate for further pharmaceutical development.
Comparative Analysis
To understand the potential advantages of this compound over other similar compounds, a comparison table is presented below:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 2-Chloro-4-fluorobenzene | Low | No | Moderate |
| 3-Iodo-5-methylphenol | High | Yes | Low |
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(3-methylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWKPYJVGPVZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














